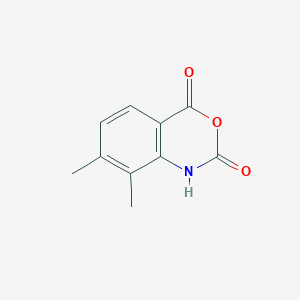

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-3-4-7-8(6(5)2)11-10(13)14-9(7)12/h3-4H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVSDJRAEIISEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)OC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497816 | |

| Record name | 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67943-96-8 | |

| Record name | 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: This method involves heating the reactants in the presence of a dehydrating agent.

Use of catalysts: Catalysts such as Lewis acids can facilitate the cyclization process, improving yield and reaction efficiency.

Industrial Production Methods

Industrial production methods for benzoxazines often involve large-scale batch or continuous processes. These methods prioritize efficiency, yield, and cost-effectiveness. Specific details for this compound would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Materials Science

Polymer Chemistry

- Benzoxazine Resins : 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is utilized in the synthesis of thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties. The polymerization process involves curing the benzoxazine with hardeners to form cross-linked networks that are resistant to heat and chemicals.

Case Study:

- A study demonstrated that incorporating this compound into epoxy formulations improved the thermal stability and mechanical strength of the resulting materials compared to traditional epoxy systems. The resin showed a glass transition temperature increase from 150°C to 200°C when modified with this benzoxazine .

Medicinal Chemistry

Anticancer Activity

- Research has indicated that derivatives of benzoxazines possess significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

- In vitro studies revealed that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Agrochemicals

Pesticide Development

- The compound has potential applications in developing novel agrochemicals due to its ability to inhibit specific enzymes involved in plant growth regulation.

Case Study:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed mechanisms would require experimental data and literature references.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazine-dione family includes numerous derivatives with variations in substituents, which significantly alter their chemical reactivity, physical properties, and applications. Below is a detailed comparison:

Substituent Effects on Reactivity and Byproduct Formation

Physical and Structural Properties

Thermal Stability :

- 7,8-Dimethyl derivatives exhibit higher decomposition temperatures (exceeding 230°C) compared to methoxy-substituted analogs (e.g., 8-methoxy: ~200°C) due to stronger van der Waals interactions from methyl groups .

- Chloro-substituted analogs (e.g., 6-chloro-8-methyl) display planar molecular geometries with weak intermolecular hydrogen bonds, enhancing crystalline stability .

Crystallography :

Key Research Findings

Synthetic Efficiency :

- The 7,8-dimethyl derivative’s optimized synthesis avoids 3,8-dimethylquinazoline-2,4-dione by neutralizing excess bis(trichloromethyl) carbonate with Na₂CO₃ before amine addition .

- Chloro-substituted analogs require harsher conditions (e.g., trichloromethyl reagents) for cyclization, increasing energy demands .

Biological Activity :

- Methyl and chloro substituents enhance antimicrobial activity. For example, N-benzylated isatoic anhydrides show potency against Mycobacterium tuberculosis .

- Methoxy groups reduce cytotoxicity but improve solubility for drug delivery applications .

Regioselectivity :

- Methyl groups at the 7- and 8-positions direct electrophilic attacks to the 2-position of the benzene ring, enabling precise functionalization .

Biological Activity

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly cancer. The following sections provide a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3. Its structure features a benzoxazine ring which is known for its stability and reactivity in biological systems. The presence of methyl groups at positions 7 and 8 enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxic effects against prostate (PC-3) and breast (MDA-MB-231) cancer cells with IC50 values ranging from 7.84 µM to 16.2 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. It is hypothesized that the compound interacts with estrogen receptors similarly to isoflavones, leading to increased T-cell activity in the tumor microenvironment .

- Structure-Activity Relationship (SAR) : A study investigating various benzoxazine derivatives identified that specific substitutions on the benzoxazine core significantly enhanced anticancer activity. For example, compounds with hydroxyl groups showed increased binding affinity to potential targets .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 7,8-Dimethyl-BZ | MDA-MB-231 | 7.84 | Significant |

| 7,8-Dimethyl-BZ | PC-3 | 16.2 | Moderate |

Other Biological Activities

Beyond anticancer effects, benzoxazines exhibit a range of biological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Certain benzoxazine compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives where this compound was included in a library of compounds tested against various cancer cell lines. The study confirmed that modifications at specific sites on the benzoxazine scaffold could lead to enhanced potency and selectivity against cancer cells .

Q & A

Q. Advanced

Density Functional Theory (DFT) : B3LYP/6-31G* models predict transition states for ring-opening reactions (e.g., nucleophilic attack at C2).

Molecular Docking : AutoDock Vina assesses binding to biological targets (e.g., kinase enzymes) by simulating interactions with the benzoxazine-dione core.

Molecular Dynamics (MD) : Simulations (AMBER force field) evaluate stability in aqueous environments, critical for pharmacokinetic profiling .

What are the recommended storage conditions for this compound to ensure long-term stability?

Basic

Store under inert atmosphere (argon) at –20°C in amber vials. Degradation studies show <5% decomposition over 12 months when lyophilized and stored with desiccants (silica gel). Avoid exposure to moisture or light, as hydrolysis of the dione ring occurs under humid conditions .

How can researchers analyze and mitigate side reactions during the synthesis of methyl-substituted benzoxazine-diones?

Q. Advanced

TLC Monitoring : Use ethyl acetate/hexane (1:1) to track byproducts like anthranilic acid.

Quenching Experiments : Adding ice-water during workup minimizes acid-catalyzed hydrolysis.

Catalyst Screening : Lewis acids (e.g., ZnCl₂) suppress dimerization by stabilizing reactive intermediates.

Isotope Labeling : ¹⁵N-labeled precursors help trace nitrogen migration pathways via MS/MS fragmentation .

What role do methyl substituents play in the photophysical properties of benzoxazine-dione derivatives?

Advanced

Methyl groups at positions 7 and 8 enhance fluorescence quantum yield (Φ ≈ 0.45) by restricting non-radiative decay. Time-resolved spectroscopy (TRES) shows longer excited-state lifetimes (τ ≈ 2.5 ns) compared to unsubstituted analogs. Computational TD-DFT studies correlate this with reduced π-π* energy gaps (ΔE ≈ 3.1 eV) and rigidified molecular structures .

Q. Notes

- References are drawn from peer-reviewed journals, patents, and synthesis protocols.

- Methodological answers emphasize reproducibility and mechanistic rationale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.